4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
Description
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde is a biphenyl derivative featuring a fluorine atom at the 4'-position, a trifluoromethyl group at the 3'-position, and a formyl group at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to its electron-withdrawing substituents (fluoro and trifluoromethyl), which modulate electronic properties and enhance stability . Its CAS number, 942474-96-6, confirms its identity in commercial catalogs .
Properties
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJVDQMXJHPTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The biphenyl scaffold of the target compound can be dissected into two aromatic fragments:
- Fragment A : 4-bromobenzaldehyde (providing the aldehyde-functionalized benzene ring).
- Fragment B : 3-trifluoromethyl-4-fluorophenylboronic acid (introducing fluorine and trifluoromethyl groups).
The Suzuki-Miyaura reaction enables coupling of these fragments via a palladium catalyst. This method is favored for its tolerance of functional groups and commercial availability of boronic acids.
Coupling Conditions and Optimization
Key parameters for the Suzuki-Miyaura reaction include:
| Catalyst System | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Pd(OAc)₂ / sSPhos | K₃PO₄ | THF | 60°C | 85% | |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 80°C | 78% |
The enantioselective ligand sSPhos (sulfonated SPhos) enhances coupling efficiency for sterically hindered substrates. Post-reaction purification via column chromatography (hexane/ethyl acetate) isolates the biphenyl product.
Vilsmeier-Haack Formylation
Methodology
The aldehyde group can be introduced via electrophilic formylation of a pre-coupled biphenyl intermediate (e.g., 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-methyl). The Vilsmeier reagent (POCl₃/DMF) generates a chloro-iminium intermediate, which hydrolyzes to the aldehyde:
$$
\text{Biphenyl-CH₃} \xrightarrow{\text{POCl₃, DMF}} \text{Biphenyl-CH=O} + \text{HCl} + \text{PO(OH)}_3
$$
Limitations
- Electronic Deactivation : The electron-withdrawing −CF₃ and −F groups reduce aromatic reactivity, necessitating elevated temperatures (100–120°C) and extended reaction times (24–48 hrs).
- Byproducts : Competing side reactions (e.g., over-chlorination) require careful stoichiometric control.
Halogen Exchange and Fluorination Strategies
Synthesis of Trifluoromethyl Substituents
The trifluoromethyl group is introduced via chlorine-to-fluorine exchange using hydrogen fluoride (HF) and antimony trichloride (SbCl₃) as catalysts:
Coupling with Aldehyde Precursors
The fluorinated intermediate is coupled to 4-bromobenzaldehyde via Suzuki-Miyaura or Negishi cross-coupling. The latter employs organozinc reagents for enhanced stability:
$$
\text{Zn-C₆H₃(CF₃)F} + \text{Br-C₆H₃-CHO} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₁₄H₈F₄O}
$$
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | Modular, functional group tolerance | Boronic acid synthesis required | 75–85% |
| Vilsmeier-Haack | Direct aldehyde installation | Low reactivity with −CF₃ groups | 50–60% |
| Halogen Exchange | Scalable CF₃ introduction | Hazardous HF handling | 60–70% |
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form the corresponding carboxylic acid under strong oxidizing conditions. This reaction is critical for synthesizing derivatives with enhanced biological activity or material science applications.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ in acidic H₂O, 80°C | 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | 69% | |
| CrO₃ in H₂SO₄, reflux | Same as above | 62% |
Mechanistic studies suggest the reaction proceeds via nucleophilic attack on the aldehyde carbonyl, followed by cleavage of the C–H bond. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde, accelerating oxidation .
Reduction Reactions
The aldehyde is reduced to a primary alcohol using hydride-based reagents. This transformation is valuable for modifying the compound’s polarity or preparing intermediates for further functionalization.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaBH₄ in EtOH, 20°C, 1 hr | 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-methanol | 92% | |
| LiAlH₄ in THF, 0°C to RT | Same as above | 85% |
The reaction involves nucleophilic hydride attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the alcohol . Steric hindrance from the trifluoromethyl group slightly reduces reaction rates compared to non-fluorinated analogs.
Condensation Reactions
The aldehyde participates in condensation with nitrogen nucleophiles, forming hydrazones or imines. These derivatives are pivotal in medicinal chemistry and materials science.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 2-Methoxyphenylhydrazine, HCl | Hydrazone derivative | 69% | |
| Aniline, AcOH, 150°C | Imine-linked biphenyl | 60% |
The electron-deficient aldehyde carbonyl facilitates nucleophilic addition-elimination mechanisms. Fluorine substituents stabilize transition states through inductive effects .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling reactions, leveraging its halogen-free biphenyl core for functionalization.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | PEPPSI-IPr, Ag₂CO₃, K₂CO₃, 150°C | Extended π-conjugated systems | 68% | |
| Stille Coupling | Pd(PPh₃)₄, CuI, DMF | Biaryl ketones | 75% |
The trifluoromethyl group minimally interferes with coupling efficiency due to its meta position relative to the reaction site .
Nucleophilic Additions
The aldehyde undergoes nucleophilic additions with organometallic reagents, forming secondary alcohols.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Grignard (MeMgBr), THF, 0°C | 1-(4'-Fluoro-3'-trifluoromethylbiphenyl)ethanol | 78% | |
| Organozinc, CuCl, RT | Analogous alcohols | 65% |
Steric and electronic effects from the trifluoromethyl group reduce reaction rates compared to non-fluorinated aldehydes .
Photochemical Reactions
UV irradiation in the presence of electron-deficient alkenes induces [2+2] cycloaddition, forming cyclobutane derivatives.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV light (254 nm), CH₂Cl₂ | Biphenyl-fused cyclobutane | 55% |
The reaction proceeds via a diradical intermediate stabilized by the biphenyl system .
Key Influences on Reactivity:
-
Electron-Withdrawing Effects : The trifluoromethyl and fluorine groups increase the aldehyde’s electrophilicity, enhancing oxidation and condensation rates .
-
Steric Hindrance : The meta-trifluoromethyl group moderately slows nucleophilic additions .
-
Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.
This compound’s versatility in organic transformations makes it invaluable for synthesizing fluorinated pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to specific enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups lower the electron density of the biphenyl core, stabilizing the aldehyde group and influencing absorption spectra (e.g., n→π* transitions near 330 nm) .
Physicochemical Properties
| Property | 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde | 4'-(Trifluoromethyl) Analog | 4'-Fluoro-3'-(trifluoromethoxy) Analog |
|---|---|---|---|
| Molecular Formula | C₁₄H₈F₄O | C₁₄H₉F₃O | C₁₄H₈F₄O₂ |
| Melting Point | Not reported | 73–74°C | Not reported |
| Hazard Profile | Likely similar to analogs | Non-hazardous | H315, H319, H335 |
| Purity | >97% (commercial grade) | 58% (synthetic yield) | 95% |
Biological Activity
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde is a fluorinated organic compound that has garnered attention due to its potential biological activities. The unique structural characteristics of this compound, particularly the presence of fluorine atoms, contribute to its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 256.20 g/mol. The compound features a biphenyl structure with a carbaldehyde functional group and trifluoromethyl substituents, which significantly influence its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.20 g/mol |
| CAS Number | 942475-07-2 |
| Boiling Point | Not available |
| Solubility | Variable |
Research indicates that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can lead to increased potency in biological systems. The trifluoromethyl group is known to enhance the binding affinity of compounds to various biological targets, including enzymes and receptors.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of fluorinated biphenyl compounds. For instance, this compound has shown activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting significant antibacterial potential.
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Toxicological Profile
While the biological activity is promising, understanding the toxicological profile is crucial for assessing safety. Preliminary studies suggest that the compound exhibits low acute toxicity in animal models; however, long-term effects remain to be fully elucidated.
Safety and Handling
Due to its chemical nature, appropriate safety measures should be taken while handling this compound. It is advisable to use personal protective equipment (PPE) and work within a fume hood to minimize exposure.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where halogenated biphenyl precursors are coupled with fluorinated aryl boronic acids. For example, biphenyl aldehydes are functionalized using palladium catalysts under reflux conditions. A related method involves alkylation of 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde with alkyl bromides (e.g., decylbromide) in the presence of KOH, followed by recrystallization from ethanol .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology : Analytical techniques include:
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% as per commercial standards) .
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions (e.g., fluoro and trifluoromethyl groups) .
- Mass Spectrometry (MS) : Monoisotopic mass verification (e.g., 618.219 g/mol for related aldehydes) .
Q. What safety protocols are recommended for handling this compound?
- Methodology : Follow standard laboratory safety practices:
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and safety goggles due to potential irritancy.
- Store in airtight containers away from ignition sources, as recommended for similar aldehydes .
Advanced Research Questions
Q. How do electronic effects of the fluoro and trifluoromethyl groups influence the reactivity of this aldehyde?
- Methodology :
- Computational Studies : Density Functional Theory (DFT) can model electron-withdrawing effects, which polarize the aldehyde group, enhancing electrophilicity.
- Experimental Validation : Compare reaction rates with non-fluorinated analogs in nucleophilic additions (e.g., Schiff base formation). Evidence from similar compounds shows trifluoromethyl groups reduce electron density at the carbonyl carbon, accelerating reactions with amines .
Q. What strategies optimize reaction yields in Suzuki-Miyaura couplings involving this compound?
- Methodology :
- Catalyst Screening : Use Pd/PiNe catalysts for improved efficiency in green solvents like γ-valerolactone (GVL) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 20 hours to <2 hours) while maintaining yields >70% .
- Purification : Column chromatography with ethyl acetate/hexane gradients removes Pd residues, followed by recrystallization .
Q. How can researchers address contradictions in reported yields for biphenyl aldehyde derivatives?
- Methodology :
- Reproducibility Checks : Verify solvent purity, catalyst loading, and reaction temperature. For example, reports 76% yield for a related compound using EDC/DMAP coupling, while notes variable yields depending on microwave parameters.
- Statistical Analysis : Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, solvent polarity) .
Q. What role does this compound play in the synthesis of supramolecular architectures?
- Methodology :
- Self-Assembly : The aldehyde group forms Schiff bases with amines, enabling construction of liquid crystals or metal-organic frameworks (MOFs). For instance, 4'-formyl-[1,1'-biphenyl] derivatives are used to create star-shaped triazine-based frameworks with high surface areas .
- Characterization : Small-Angle X-ray Scattering (SAXS) and Differential Scanning Calorimetry (DSC) analyze phase behavior .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 1–13) at 40–60°C for 48 hours. Monitor degradation via HPLC and identify byproducts (e.g., oxidation to carboxylic acids) .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., stability up to 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
